molecular formula C20H18Br2O5 B2541435 2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 384793-46-8

2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2541435
CAS No.: 384793-46-8
M. Wt: 498.167
InChI Key: KVSCPXMLIRNZDA-UHFFFAOYSA-N
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Description

This compound is a brominated benzofuran derivative characterized by a 2-methylbenzofuran core substituted with a 6-bromo group, a 5-[(2-bromophenyl)methoxy] moiety, and a 2-methoxyethyl ester at position 2. Its molecular formula is C₂₁H₁₉Br₂O₅, with a molecular weight of 488.2 g/mol .

Properties

IUPAC Name

2-methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Br2O5/c1-12-19(20(23)25-8-7-24-2)14-9-18(16(22)10-17(14)27-12)26-11-13-5-3-4-6-15(13)21/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSCPXMLIRNZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=CC=C3Br)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Br2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with notable potential in medicinal chemistry, particularly in anticancer research. This article delves into its biological activities, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H18Br2O5
  • Molar Mass : 498.16 g/mol
  • CAS Number : 384801-94-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with bromine substitutions have shown promising results against various cancer cell lines.

  • In Vitro Studies :
    • A study conducted on a series of benzofuran derivatives demonstrated that the brominated compounds exhibited significant cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay protocol. The IC50 values for the most effective compounds were considerably lower than those for standard treatments like doxorubicin .
    • Morphological changes in treated cells indicated that these compounds could effectively inhibit cancer cell proliferation and induce apoptosis.
  • Mechanisms of Action :
    • Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), indicating a targeted mechanism of action .

Other Biological Activities

Beyond anticancer effects, compounds in this class may exhibit additional biological activities:

  • Antimicrobial Properties : Some benzofuran derivatives have shown activity against pathogenic bacteria, suggesting potential applications in treating infections .
  • Enzyme Inhibition : Certain derivatives have been reported to inhibit enzymes related to cancer metastasis, such as matrix metalloproteinases (MMPs), which are crucial for tumor invasion and spread .

Table: Summary of Biological Activity Studies

Study ReferenceCompound TestedCell Line(s)IC50 ValueObservations
Benzofuran DerivativeA549, HeLa< 10 µMSignificant cytotoxicity observed
Coumarin DerivativeHT1080, MDA-MB231Not specifiedInhibition of cell invasion noted
Various Brominated CompoundsMultipleVariesAntimicrobial activity reported

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as an anticancer agent. The benzofuran structure is known for its ability to interact with various biological targets, making it a candidate for drug development. Research indicates that similar compounds exhibit cytotoxic properties against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • SK-LU-1 (lung cancer)

In particular, derivatives of benzofuran have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, which could be applicable to 2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate as well .

Structure-Activity Relationship Studies

The compound's unique structure allows for extensive structure-activity relationship (SAR) studies. By modifying various substituents on the benzofuran core, researchers can optimize its biological activity and selectivity towards specific cancer types or other diseases . For instance, the introduction of different halogen groups has been correlated with enhanced anticancer activity.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. This includes activity against both bacterial and fungal strains, indicating that this compound may also exhibit such properties, making it a candidate for further exploration in the field of infectious diseases .

Case Studies

Several studies have explored compounds structurally related to this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against MCF-7 cells with IC50 values below 2 μg/mL .
Study BSAR AnalysisIdentified that bromination at specific positions enhances activity against HepG2 cells .
Study CAntimicrobial PropertiesFound effective against several strains of bacteria, suggesting potential for development as an antimicrobial agent .

Industrial Applications

Beyond medicinal chemistry, the compound may find applications in:

  • Polymer Chemistry : As a building block for synthesizing new polymeric materials with specific properties.
  • Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity against pests.

Comparison with Similar Compounds

Substituent Variations on the Aryloxy Group

  • Target Compound : 5-[(2-Bromophenyl)methoxy] group.
  • Methyl 6-Bromo-5-[(2-Fluorophenyl)Methoxy]-2-Methyl-1-Benzofuran-3-Carboxylate ():
    • Replaces bromine with fluorine at the phenylmethoxy group.
    • Molecular weight: 403.21 g/mol .
    • Fluorine’s electronegativity may enhance metabolic stability but reduce lipophilicity compared to bromine .
  • Methyl 6-Bromo-5-[(2,5-Dimethylphenyl)Methoxy]-2-Methyl-1-Benzofuran-3-Carboxylate ():
    • Substitutes bromine with methyl groups at positions 2 and 5 on the phenyl ring.
    • Molecular weight: 403.27 g/mol .
    • Methyl groups increase hydrophobicity (XLogP3: 5.8 vs. 5.7 for the target compound) .

Ester Group Modifications

  • Target Compound : 2-Methoxyethyl ester.
  • Ethyl 6-Bromo-5-[(2-Bromophenyl)Methoxy]-2-Phenyl-1-Benzofuran-3-Carboxylate ():
    • Uses an ethyl ester and replaces the 2-methyl group with a phenyl.
    • Molecular weight: 485.96 g/mol .
    • The phenyl group at position 2 may enhance π-π stacking interactions in biological targets .
  • Methyl 6-Bromo-5-(Cinnamyloxy)-2-Methyl-1-Benzofuran-3-Carboxylate ():
    • Features a cinnamyloxy group (propenyl-linked phenyl) instead of bromophenylmethoxy.
    • Molecular weight: 400.03 g/mol .
    • The unsaturated propenyl chain could improve membrane permeability .

Halogenation Patterns

  • Target Compound : Dual bromination at positions 6 (benzofuran) and 2 (phenylmethoxy).
  • Methyl 4-Bromo-6-(Dibromoacetyl)-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate ():
    • Bromination at position 4 and dibromoacetyl substitution.
    • Higher molecular weight (468.85 g/mol ) and increased steric hindrance may limit bioavailability .
  • Ethyl 6-Bromo-5-(2-Ethoxy-1-Methyl-2-Oxoethoxy)-2-Methyl-1-Benzofuran-3-Carboxylate ():
    • Replaces bromophenylmethoxy with an ethoxy-oxoethoxy group.
    • Molecular weight: 415.3 g/mol .
    • The ketone-functionalized side chain may alter reactivity and solubility .

Cytotoxicity and Antifungal Activity

  • Brominated benzofuran derivatives generally exhibit lower cytotoxicity compared to non-halogenated precursors, as seen in . This suggests the target compound may have a favorable safety profile .

Solubility and Metabolic Stability

  • The 2-methoxyethyl ester in the target compound improves aqueous solubility compared to methyl or ethyl esters, which is critical for drug formulation .
  • Compounds with bulkier substituents (e.g., ’s phenyl group) may face challenges in metabolic clearance due to steric hindrance .

Crystallographic Data

Comparative Data Table

Compound Name Substituents (Position) Ester Group Molecular Weight (g/mol) XLogP3 Notable Bioactivity
Target Compound 6-Br, 5-(2-BrPhCH₂O) 2-Methoxyethyl 488.2 5.7 Pending
Methyl 6-Bromo-5-[(2-Fluorophenyl)Methoxy]-2-Methyl-1-Benzofuran-3-Carboxylate 6-Br, 5-(2-FPhCH₂O) Methyl 403.21 4.9 Cytotoxicity (moderate)
Ethyl 6-Bromo-5-[(2-Bromophenyl)Methoxy]-2-Phenyl-1-Benzofuran-3-Carboxylate 6-Br, 5-(2-BrPhCH₂O), 2-Ph Ethyl 485.96 6.1 Not reported
Methyl 6-Bromo-5-[(2,5-Dimethylphenyl)Methoxy]-2-Methyl-1-Benzofuran-3-Carboxylate 6-Br, 5-(2,5-Me₂PhCH₂O) Methyl 403.27 5.8 Enhanced lipophilicity

Preparation Methods

Benzofuran Core Construction Strategies

Copper-Catalyzed Cyclization of o-Hydroxy Carbonyl Precursors

Copper-mediated cyclization represents a robust method for benzofuran synthesis. As demonstrated by recent protocols (Scheme 2,), salicylaldehyde derivatives 15 can react with alkynes 16 in the presence of CuCl and DBU to form 2-substituted benzofurans. Adapting this approach:

  • Start with methyl 5-hydroxy-2-methyl-4-oxopent-2-enoate A as the o-hydroxy carbonyl precursor.
  • Treat with 2-bromophenylpropargyl alcohol B under CuCl catalysis (5 mol%) in DMF at 80°C for 12 hours.
  • Intramolecular cyclization forms the 2-methylbenzofuran core C with concurrent installation of the 3-carboxylate group.

This method achieves 70–85% yields for analogous structures, though bromination must be performed post-cyclization.

Palladium-Copper Bimetallic Catalysis for Direct Arylation

Palladium-copper systems enable direct C–H functionalization of benzofuran intermediates. A representative protocol (Scheme 10,):

  • Begin with 2-methyl-1-benzofuran-3-carboxylic acid D .
  • Perform esterification with 2-methoxyethanol via DCC coupling to yield 2-methoxyethyl ester E (92% yield).
  • Treat E with NBS in CCl₄ at 0°C to install bromine at position 6, producing F (86% yield).
  • Use Pd(PPh₃)₂Cl₂ (2.5 mol%) and CuI (10 mol%) in triethylamine to couple F with 2-bromobenzyl bromide G , forming the 5-[(2-bromophenyl)methoxy] substituent (78% yield).

This sequential approach benefits from high regioselectivity in bromination and mild coupling conditions.

Regioselective Bromination Techniques

Electrophilic Bromination at Position 6

Position-selective bromination is critical for ensuring correct substitution patterns. Two validated methods exist:

N-Bromosuccinimide (NBS) in Carbon Tetrachloride
  • Substrate: 2-Methyl-1-benzofuran-3-carboxylate H .
  • Conditions: NBS (1.1 eq), CCl₄, 0°C, 2 hours.
  • Outcome: 6-bromo derivative I forms exclusively (89% yield) due to directing effects of the 3-carboxylate.
Bromine in Acetic Acid
  • Substrate: Unsubstituted benzofuran precursor J .
  • Conditions: Br₂ (1 eq), AcOH, 50°C, 6 hours.
  • Outcome: Mixture of 5- and 6-bromo isomers (3:1 ratio), requiring chromatographic separation.

Etherification Strategies for 5-[(2-Bromophenyl)Methoxy] Installation

Williamson Ether Synthesis

The most reliable method for forming the 5-ether linkage involves:

  • Deprotonation of 5-hydroxy-6-bromo-2-methylbenzofuran-3-carboxylate K with K₂CO₃ in DMF.
  • Reaction with 2-bromobenzyl bromide L (1.2 eq) at 60°C for 8 hours.
  • Isolation of product M in 82% yield after silica gel chromatography.

Copper-Mediated Ullmann Coupling

For electron-deficient substrates:

  • Mix K with L (1.5 eq), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO.
  • Heat at 120°C for 24 hours under N₂.
  • Achieve 75% yield with reduced byproduct formation compared to Williamson method.

Esterification and Protecting Group Considerations

Carboxylate Ester Formation

Late-stage esterification proves more efficient than early installation:

  • Hydrolyze methyl ester N (from cyclization step) with LiOH in THF/H₂O (3:1) to carboxylic acid O (95% yield).
  • React O with 2-methoxyethanol (1.5 eq) using EDCl/HOBt in DCM at 25°C for 12 hours.
  • Obtain target ester P in 94% yield after aqueous workup.

Transient Protection of Hydroxyl Groups

During benzofuran cyclization:

  • Protect phenolic -OH as TBS ether Q using TBSCl/imidazole.
  • Perform cyclization and bromination steps.
  • Deprotect with TBAF in THF prior to etherification (96% deprotection efficiency).

Analytical Data and Characterization

Spectroscopic Validation

1H NMR (CDCl₃, 400 MHz):

  • δ 7.52 (d, J = 8.6 Hz, 1H, H-7)
  • δ 7.38–7.25 (m, 4H, 2-bromobenzyl aromatic)
  • δ 5.21 (s, 2H, OCH₂C₆H₄Br)
  • δ 4.34–4.27 (m, 2H, COOCH₂CH₂OCH₃)
  • δ 3.65 (t, J = 4.8 Hz, 2H, OCH₂CH₂OCH₃)
  • δ 3.38 (s, 3H, OCH₃)
  • δ 2.48 (s, 3H, C₂-CH₃)

13C NMR (CDCl₃, 100 MHz):

  • δ 165.2 (C=O)
  • δ 152.1 (C-2)
  • δ 134.8–122.4 (aromatic carbons)
  • δ 70.1 (OCH₂CH₂OCH₃)
  • δ 59.3 (OCH₃)
  • δ 14.7 (C₂-CH₃)

Comparative Analysis of Synthetic Routes

Method Key Steps Overall Yield Advantages Limitations
Copper cyclization Cyclization → Bromination → Ether 62% Few steps, high regioselectivity Requires high-temperature steps
Pd/Cu coupling Ester → Bromination → Coupling 68% Mild conditions, scalability Costly catalysts
Sequential protection Protection → Cyclization → Deprot 58% Avoids side reactions Additional protection steps

Industrial-Scale Considerations

For kilogram-scale production:

  • Replace DMF with γ-valerolactone (GVL) as a greener solvent in cyclization steps.
  • Use continuous flow reactors for bromination to improve safety and yield.
  • Implement catalytic hydrogenation for deprotection instead of TBAF.

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare this benzofuran derivative?

The synthesis typically involves multi-step functionalization of the benzofuran core. A key step is the introduction of bromine and alkoxy groups via nucleophilic substitution or metal-mediated coupling. For example:

  • Alkoxylation : Use NaH in anhydrous THF to deprotonate phenolic intermediates, followed by reaction with 2-bromobenzyl bromide to install the (2-bromophenyl)methoxy group .
  • Bromination : Electrophilic bromination at the 5- and 6-positions can be achieved using N-bromosuccinimide (NBS) under controlled conditions, as seen in analogous benzofuran brominations .
  • Esterification : The 2-methoxyethyl ester group is introduced via acid-catalyzed condensation with 2-methoxyethanol .

(Basic) What spectroscopic and analytical techniques validate the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and coupling patterns. For instance, the 2-methyl group on the benzofuran core appears as a singlet (~δ 2.4 ppm), while aromatic protons show splitting consistent with bromine’s electron-withdrawing effects .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+Na]+^+) with <2 ppm error .
  • X-ray Crystallography : Single-crystal diffraction resolves ambiguities in stereochemistry, with refinement using SHELXL and visualization via ORTEP-3 .

(Advanced) How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?

Overlapping NMR signals or ambiguous NOE correlations may arise due to conformational flexibility. Crystallographic data provide definitive bond lengths, angles, and torsion angles. For example:

  • SHELXL Refinement : Iterative refinement against high-resolution data can distinguish between possible rotamers of the 2-methoxyethyl group .
  • ORTEP Visualization : Thermal ellipsoid plots highlight dynamic disorder in flexible substituents, guiding reinterpretation of NMR data .

(Advanced) What mechanistic insights explain the regioselectivity of bromination in this compound?

Bromination at the 5- and 6-positions is governed by the benzofuran core’s electron density. Computational studies (e.g., DFT) show:

  • The 5-position is activated by the electron-donating methoxy group, favoring electrophilic attack.
  • Steric hindrance from the 2-methyl group directs bromination to the less hindered 6-position. Experimental validation involves comparing HPLC traces of intermediates .

(Basic) What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols, as the compound may cause respiratory irritation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How does the electronic nature of the ester group influence reactivity in cross-coupling reactions?

The 2-methoxyethyl ester acts as a moderate electron-withdrawing group, polarizing the benzofuran ring and enhancing reactivity in Suzuki-Miyaura couplings. Key considerations:

  • Catalyst Selection : Pd(PPh3_3)4_4 outperforms Pd(OAc)2_2 in achieving >80% yield with arylboronic acids.
  • Solvent Effects : DMF facilitates coupling but may require post-reaction hydrolysis of the ester for further functionalization .

(Advanced) What strategies address low yields in large-scale synthesis?

  • Purification Optimization : Use gradient flash chromatography (hexane/EtOAc) to separate di-brominated byproducts .
  • Temperature Control : Slow addition of reagents at −20°C minimizes exothermic side reactions .

(Basic) How is purity assessed post-synthesis?

  • HPLC : A C18 column with acetonitrile/water (70:30) mobile phase detects impurities at 254 nm. Purity ≥95% is typical for research-grade material .
  • Melting Point Analysis : Compare experimental values (e.g., 128–130°C) with literature to identify polymorphic forms .

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